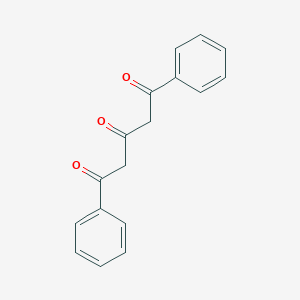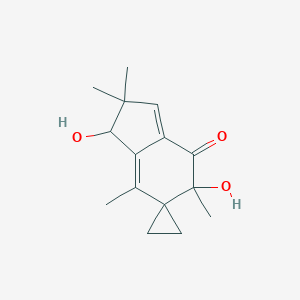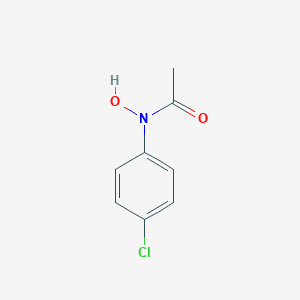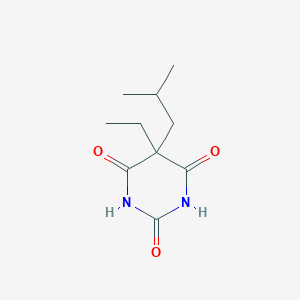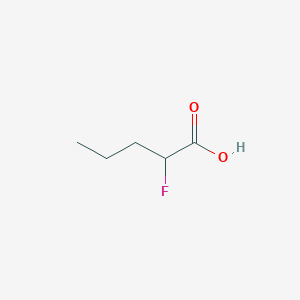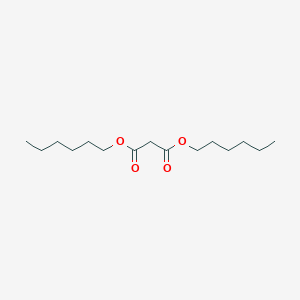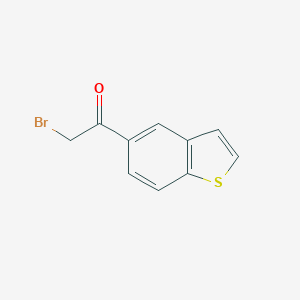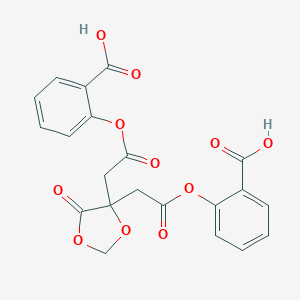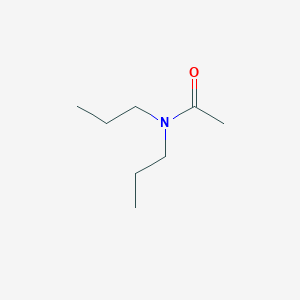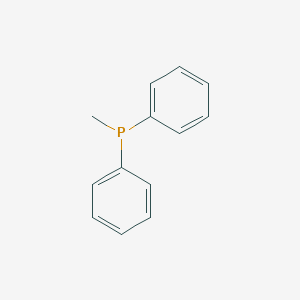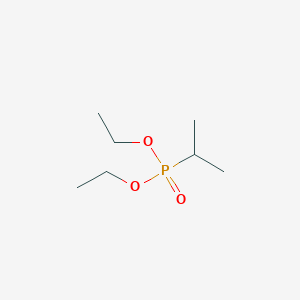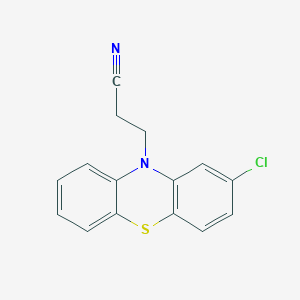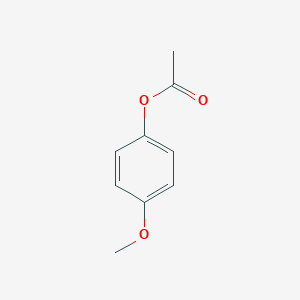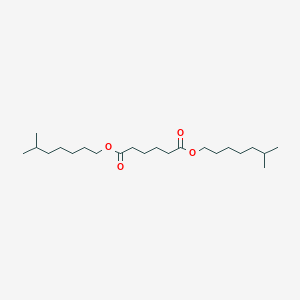![molecular formula C15H16ClN B073883 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride CAS No. 1586-10-3](/img/structure/B73883.png)
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity, learning, and memory. MK-801 is a potent tool for studying the role of NMDA receptors in these processes, as well as in neurological and psychiatric disorders.
作用機序
MK-801 acts as a non-competitive antagonist of the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor by binding to a site within the ion channel pore and blocking the flow of ions through the channel. This results in a reduction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor-mediated synaptic transmission, which can have a variety of effects depending on the specific neuronal circuit involved.
生化学的および生理学的効果
The effects of MK-801 on biochemical and physiological processes are complex and depend on the specific neuronal circuit and brain region involved. Generally, MK-801 has been shown to induce neuronal hyperexcitability, impair long-term potentiation, and disrupt spatial learning and memory. It has also been implicated in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
実験室実験の利点と制限
One major advantage of using MK-801 in lab experiments is its potency and selectivity for the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor. This allows for precise manipulation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor-mediated synaptic transmission and investigation of its role in various physiological and pathological processes. However, one major limitation is its potential for inducing neuronal damage and excitotoxicity at high doses or with prolonged exposure. Careful dosing and experimental design are therefore critical when using MK-801 in lab experiments.
将来の方向性
There are many potential future directions for research involving MK-801 and the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor. Some possible areas of investigation include:
1. Development of more selective 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor antagonists that can target specific subtypes of the receptor and avoid off-target effects.
2. Investigation of the role of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptors in other physiological and pathological processes, such as pain perception, addiction, and traumatic brain injury.
3. Development of therapeutic interventions targeting the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
4. Investigation of the interactions between the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor and other neurotransmitter systems, such as the dopamine and serotonin systems, and their role in behavior and cognition.
5. Development of new experimental techniques and technologies for studying 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor function and regulation, such as optogenetics and super-resolution microscopy.
合成法
MK-801 can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline with phosgene to form a carbamoyl chloride intermediate, which is then reacted with 1-(2-chloroethyl)piperidine to form the final product.
科学的研究の応用
MK-801 has been widely used in scientific research to investigate the role of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptors in various physiological and pathological processes. For example, it has been used to study the mechanisms underlying synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
特性
CAS番号 |
1586-10-3 |
|---|---|
製品名 |
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride |
分子式 |
C15H16ClN |
分子量 |
245.74 g/mol |
IUPAC名 |
9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylazanium;chloride |
InChI |
InChI=1S/C15H15N.ClH/c16-15-10-12-6-2-1-5-11(12)9-13-7-3-4-8-14(13)15;/h1-8,15H,9-10,16H2;1H |
InChIキー |
WDGQNNMGINPRQL-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2CC3=CC=CC=C31)[NH3+].[Cl-] |
正規SMILES |
C1C(C2=CC=CC=C2CC3=CC=CC=C31)[NH3+].[Cl-] |
その他のCAS番号 |
1586-10-3 |
同義語 |
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



